molecular formula C39H24Cl2O4 B5435987 4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE

4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE

Cat. No.: B5435987
M. Wt: 627.5 g/mol
InChI Key: PJISXXAVMYQWLS-UHFFFAOYSA-N
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Description

4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE is a complex organic compound with a molecular formula of C39H26Cl2O4 This compound is characterized by its unique structure, which includes a fluorenyl group and chlorobenzoyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE typically involves multiple steps. One common method includes the esterification of 4-chlorobenzoic acid with a fluorenyl phenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(9-{4-[(BENZOYLOXY)PHENYL}-9H-FLUOREN-9-YL)PHENYL BENZOATE
  • 4-(9-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 3,5-DITERT-BUTYLBENZOATE
  • 9-BIPHENYL-4-YL-9H-FLUOREN-9-OL

Uniqueness

4-(9-{4-[(4-CHLOROBENZOYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-CHLOROBENZOATE is unique due to the presence of chlorobenzoyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-[9-[4-(4-chlorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H24Cl2O4/c40-29-17-9-25(10-18-29)37(42)44-31-21-13-27(14-22-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-15-23-32(24-16-28)45-38(43)26-11-19-30(41)20-12-26/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJISXXAVMYQWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC(=O)C7=CC=C(C=C7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H24Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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